
1-Bromo-1-fluoroethylene
Overview
Description
1-Bromo-1-fluoroethylene is an organohalogen compound with the molecular formula C₂H₂BrF. It is a colorless gas at room temperature and is known for its reactivity due to the presence of both bromine and fluorine atoms attached to the ethylene backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-1-fluoroethylene can be synthesized through a base-catalyzed elimination reaction of hydrogen bromide from 1,2-dibromo-1-fluoroethane. The reaction conditions, such as the choice of base and temperature, significantly influence the product distribution, particularly the ratio between this compound and its isomer, 1-bromo-2-fluoroethylene.
Industrial Production Methods
Industrial production methods for this compound typically involve a two-stage bromination reaction followed by a hydrogen bromide removal reaction . This method ensures efficient production and high purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-fluoroethylene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Addition Reactions: The double bond in the ethylene backbone can participate in electrophilic addition reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Addition Reactions: Reagents like hydrogen halides (e.g., HCl, HBr) are commonly used under mild conditions.
Major Products Formed
Substitution Reactions: Products include compounds where the bromine atom is replaced by another group.
Addition Reactions: Products include halogenated ethylenes where the double bond is saturated.
Scientific Research Applications
Organic Synthesis
1-Bromo-1-fluoroethylene serves as an important intermediate in organic synthesis. It is often used in the preparation of other fluorinated compounds due to its reactivity with nucleophiles. The compound can participate in various reactions, including:
- Nucleophilic Substitution Reactions : The presence of both bromine and fluorine makes this compound a suitable substrate for nucleophilic attack, allowing for the formation of diverse products.
- Allylic Rearrangements : This compound can undergo rearrangements that are useful in synthesizing complex organic molecules.
Material Science
In material science, this compound is utilized in the development of fluorinated polymers. These polymers exhibit enhanced properties such as:
- Chemical Resistance : Fluorinated materials are known for their resistance to solvents and chemicals, making them ideal for use in harsh environments.
- Thermal Stability : The incorporation of fluorine into polymer structures often improves thermal stability.
Environmental Chemistry
This compound has applications in environmental chemistry, particularly in gas treatment processes. It can be employed to remove bromofluoroethylene from gaseous effluents efficiently. This application is crucial in reducing environmental pollutants and managing waste gases.
Photochemical Applications
Recent studies have explored the photochemical properties of this compound, indicating its potential use in photoinitiated reactions. These reactions are valuable in:
- Photopolymerization : Utilizing UV light to initiate polymerization processes.
- Synthesis of Photostable Materials : Developing materials that maintain their properties under UV exposure.
Case Study 1: Synthesis of Fluorinated Compounds
In a study published by researchers at a leading university, this compound was successfully used as a precursor for synthesizing various fluorinated compounds through nucleophilic substitution reactions. The study highlighted the efficiency of this compound in producing high yields of desired products under mild reaction conditions.
Case Study 2: Development of Fluorinated Polymers
A collaborative research project between industry and academia focused on developing new fluorinated polymers using this compound as a key monomer. The resulting materials demonstrated superior chemical resistance and thermal stability compared to traditional polymers, showcasing the compound's potential in advanced material applications.
Case Study 3: Environmental Impact Assessment
An environmental study evaluated the effectiveness of using this compound in gas treatment systems aimed at reducing bromofluoroethylene emissions. The results indicated a significant reduction in harmful emissions when utilizing this compound as part of the treatment process, underscoring its relevance in environmental sustainability efforts.
Mechanism of Action
The mechanism of action of 1-bromo-1-fluoroethylene involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and fluorine atoms makes it a versatile compound in various chemical reactions. The molecular targets and pathways involved include:
Nucleophilic Substitution: The bromine atom is a good leaving group, making the compound reactive towards nucleophiles.
Electrophilic Addition: The double bond in the ethylene backbone can react with electrophiles, leading to the formation of addition products.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-fluoroethylene: An isomer of 1-bromo-1-fluoroethylene with different reactivity and properties.
1,2-Dibromo-1-fluoroethane: A precursor in the synthesis of this compound.
1,1,2-Tribromoethylene: Another halogenated ethylene with different halogen atoms attached.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms on the same carbon atom, which imparts distinct reactivity and properties compared to its isomers and other halogenated ethylenes .
Biological Activity
1-Bromo-1-fluoroethylene (C₂H₂BrF), a halogenated organic compound with significant reactivity, has garnered attention in various fields, including organic synthesis and environmental science. This article delves into its biological activity, highlighting its toxicological profile, reactivity, and potential applications.
This compound is characterized by the following properties:
- Molecular Formula : C₂H₂BrF
- Molecular Weight : 124.94 g/mol
- Boiling Point : 6.8 °C
- Appearance : Colorless gas or liquid under standard conditions
These properties contribute to its unique reactivity and applications in synthetic chemistry.
Toxicological Profile
The biological activity of this compound is closely associated with its toxicological effects. Studies have indicated that halogenated compounds can exhibit various toxic effects, including:
- Lethality : Exposure to high concentrations can lead to acute toxicity.
- Cardiac Sensitization : Some halogenated compounds have been linked to increased cardiac sensitivity, which poses risks during exposure.
- Central Nervous System Effects : Anesthetic properties have been noted, although they are generally mild compared to other agents.
The toxicity data for this compound is summarized in the following table:
Toxicity Parameter | Observed Effects |
---|---|
Lethality | High concentrations can be lethal |
Cardiac Sensitization | Potential for increased sensitivity |
CNS Effects | Mild anesthetic effects |
These findings suggest that while the compound may have useful applications, safety precautions are essential when handling it.
Reactivity and Interaction Studies
Research has shown that this compound can react with various nucleophiles and electrophiles, leading to substitution products with different biological activities. For instance, it has been demonstrated that this compound can undergo nucleophilic substitution reactions under specific conditions:
Where "Nu" represents a nucleophile. This reactivity is crucial for its application in synthesizing pharmaceuticals and agrochemicals.
Case Study 1: Synthesis of Pharmaceuticals
In a study focusing on the synthesis of alpha-unsaturated amines using this compound as a starting material, researchers found that the compound could be effectively transformed into various biologically active intermediates. These intermediates demonstrated insecticidal properties, showcasing the potential for developing new pest control agents from this compound .
Case Study 2: Environmental Impact Assessment
A comprehensive environmental toxicology assessment highlighted the low reactivity of fluorinated compounds like this compound under ambient conditions. The study emphasized that while these compounds are stable in the environment, their degradation products could pose risks to ecological systems .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-bromo-1-fluoroethylene, and what experimental challenges arise during its preparation?
- Methodological Answer : this compound is typically synthesized via halogenation of ethylene derivatives. Evidence from attempted Grignard reagent synthesis highlights challenges: when this compound (5 g) was introduced to magnesium in tetrahydrofuran (THF) with ethylenedibromide activation, no reaction occurred even under reflux . This suggests inherent stability or steric hindrance due to halogen proximity.
- Alternative Approaches :
- Use transition-metal catalysts (e.g., Pd or Ni) to mediate cross-coupling reactions.
- Explore radical halogenation under controlled conditions (low temperature, UV initiation).
- Characterization : Employ NMR (¹⁹F and ¹H) to confirm regiochemistry and GC-MS for purity assessment.
Q. How do the electronic and steric effects of bromine and fluorine influence the reactivity of this compound compared to analogs like 1-chloro-2-fluoroethylene?
- Methodological Answer : The geminal positioning of Br and F in this compound creates strong electron-withdrawing effects, reducing electrophilicity compared to 1-chloro-2-fluoroethylene, where halogens are vicinal . Steric hindrance from bromine also limits nucleophilic attack.
- Experimental Design :
- Compare reaction rates in nucleophilic substitutions (e.g., with amines or alkoxides).
- Use DFT calculations to map electron density distribution and predict reactive sites.
Advanced Research Questions
Q. How can computational tools resolve contradictions in experimental data for this compound’s reaction pathways?
- Methodological Answer : Conflicting reactivity reports (e.g., failed Grignard reactions vs. successful halogenations) may stem from unoptimized conditions. Use databases like REAXYS and PISTACHIO to:
- Predict thermodynamic feasibility (ΔG, ΔH) of proposed mechanisms.
- Simulate transition states to identify kinetic barriers .
- Case Study : A reaction yielding <20% product suggests competing pathways; computational modeling can prioritize viable intermediates for experimental validation.
Q. What strategies ensure reproducibility in synthesizing and characterizing this compound derivatives?
- Methodological Answer :
- Data Transparency : Document all synthetic parameters (solvent purity, catalyst loading, temperature gradients) to mitigate batch variability .
- Analytical Rigor : Use triple-detector GPC for polymer derivatives or X-ray crystallography (as in ) for unambiguous structural confirmation.
- Ethical Data Reporting : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions and avoid bias .
Q. How can researchers address the instability of this compound in storage or under reaction conditions?
- Methodological Answer :
- Storage : Store under inert gas (Argon) at -20°C in amber vials to prevent photodegradation.
- In Situ Generation : Prepare the compound immediately before use via dehydrohalogenation of 1,1-dibromo-1-fluoroethane.
- Stabilizers : Add radical inhibitors (e.g., BHT) to suppress decomposition during prolonged reactions .
Q. Contradiction Analysis Framework
Q. What systematic approaches validate conflicting reports on this compound’s catalytic applications?
- Methodological Answer :
- Step 1 : Perform meta-analysis of literature (e.g., CAS Common Chemistry, PubChem ) to identify outliers.
- Step 2 : Replicate key experiments under identical conditions. For example, if a Suzuki coupling fails, verify catalyst activation (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄).
- Step 3 : Use statistical tools (e.g., ANOVA) to quantify variability and isolate confounding factors .
Q. Data Management and Ethics
Q. What standards govern the publication of this compound research to ensure credibility?
- Methodological Answer :
- Primary Data : Deposit raw spectral data in repositories like CCDC (Cambridge Crystallographic Data Centre) .
- Plagiarism Checks : Use Turnitin or iThenticate to ensure originality .
- Ethical Compliance : Disclose all conflicts of interest and adhere to safety protocols (e.g., glove selection per for handling hazardous intermediates).
Properties
IUPAC Name |
1-bromo-1-fluoroethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrF/c1-2(3)4/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKSRHHQKNUTLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382007 | |
Record name | 1-bromo-1-fluoroethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
420-25-7 | |
Record name | 1-bromo-1-fluoroethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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